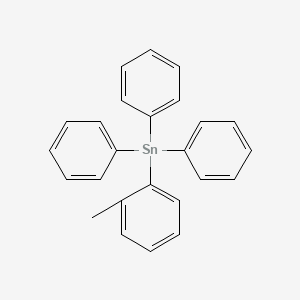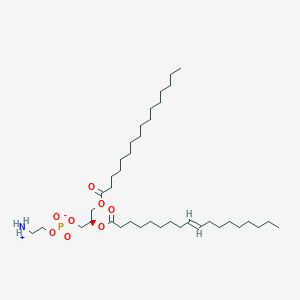
Phosphatidylethanolamines, Escherichia coli
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphatidylethanolamines are a class of phospholipids that play a crucial role in the structure and function of cell membranes. In Escherichia coli, phosphatidylethanolamines are the most abundant phospholipids, making up a significant portion of the bacterial inner membrane. These compounds are composed of a glycerol backbone linked to two fatty acid chains and a phosphoethanolamine head group. They are essential for maintaining membrane integrity and facilitating various cellular processes, including cell division and membrane fusion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphatidylethanolamines in Escherichia coli are primarily synthesized through the decarboxylation of phosphatidylserine. This reaction is catalyzed by the enzyme phosphatidylserine decarboxylase, which is located in the inner membrane of the bacteria. The enzyme undergoes auto-cleavage for activation and utilizes a pyruvoyl moiety to form a Schiff base intermediate with phosphatidylserine .
Industrial Production Methods: Industrial production of phosphatidylethanolamines typically involves the extraction of these lipids from bacterial cultures. The process includes growing Escherichia coli in large fermentation tanks, followed by cell lysis and lipid extraction using organic solvents. The extracted lipids are then purified through various chromatographic techniques to obtain high-purity phosphatidylethanolamines .
Análisis De Reacciones Químicas
Types of Reactions: Phosphatidylethanolamines undergo several types of chemical reactions, including oxidation, glycation, and glycoxidation. These reactions can significantly alter the properties and functions of the phospholipids .
Common Reagents and Conditions:
Oxidation: This reaction typically involves reactive oxygen species or other oxidizing agents. It can lead to the formation of lipid peroxides and other oxidative products.
Glycation: This non-enzymatic reaction occurs between glucose and the free amino group of phosphatidylethanolamines, particularly under conditions of chronic hyperglycemia.
Glycoxidation: This is a combination of glycation and oxidation, leading to the formation of advanced glycation end products (AGEs).
Major Products Formed:
Oxidation: Lipid peroxides and aldehydes.
Glycation: Glycated phosphatidylethanolamines.
Glycoxidation: Advanced glycation end products (AGEs).
Aplicaciones Científicas De Investigación
Phosphatidylethanolamines have a wide range of scientific research applications:
Mecanismo De Acción
Phosphatidylethanolamines exert their effects primarily through their role in maintaining membrane structure and function. They induce negative curvature in membranes, which is crucial for processes such as membrane fusion and fission. This negative curvature is also important for the maintenance of cristae in the inner mitochondrial membrane, which increases surface area and maximizes ATP production . The molecular targets and pathways involved include interactions with various membrane proteins and enzymes that regulate cellular processes .
Comparación Con Compuestos Similares
Phosphatidylethanolamines can be compared with other similar phospholipids such as phosphatidylglycerols and phosphatidylserines:
Phosphatidylglycerols: These are also major components of bacterial membranes but have a different head group structure.
Phosphatidylserines: These are precursors to phosphatidylethanolamines and are involved in signaling pathways related to apoptosis.
Phosphatidylethanolamines are unique in their ability to induce negative curvature in membranes, which is essential for various cellular processes. This property distinguishes them from other phospholipids and highlights their importance in membrane dynamics and function .
Propiedades
Número CAS |
94581-14-3 |
|---|---|
Fórmula molecular |
C39H76NO8P |
Peso molecular |
718.0 g/mol |
Nombre IUPAC |
2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17+/t37-/m1/s1 |
Clave InChI |
FHQVHHIBKUMWTI-JPPWSRCLSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



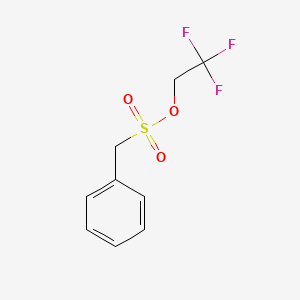


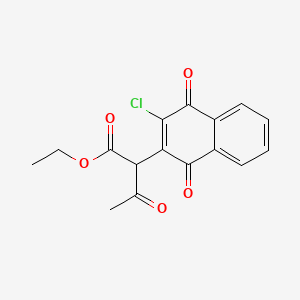


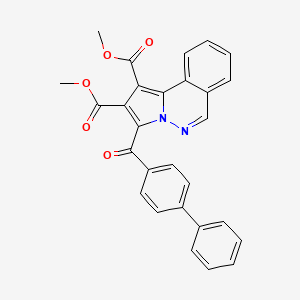
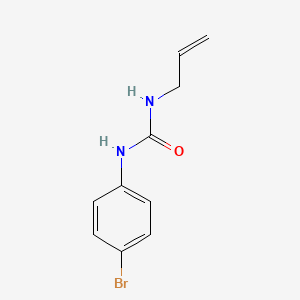
![1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11939911.png)
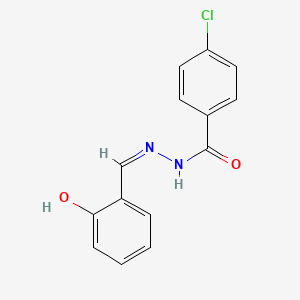
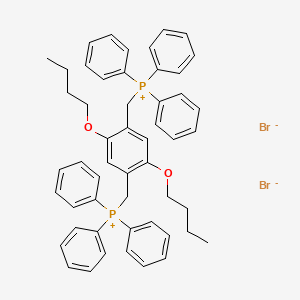
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939929.png)
